molecular formula C20H15NO B8375544 4-(Biphenyl-4-yloxymethyl)benzonitrile

4-(Biphenyl-4-yloxymethyl)benzonitrile

Cat. No.: B8375544
M. Wt: 285.3 g/mol
InChI Key: PZMAAUVBBMCEPT-UHFFFAOYSA-N
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Description

4-(Biphenyl-4-yloxymethyl)benzonitrile is a benzonitrile derivative featuring a biphenyl ether group connected via a methylene (-CH2-) bridge at the para position of the benzonitrile ring. These analogs are synthesized for diverse applications, including pharmaceuticals, agrochemicals, and materials science. Below, we compare this compound with key analogs based on substituent chemistry, synthesis, and applications.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-[(4-phenylphenoxy)methyl]benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-16-6-8-17(9-7-16)15-22-20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-13H,15H2

InChI Key

PZMAAUVBBMCEPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences in substituents, molecular weights, and applications of analogous benzonitrile derivatives:

Compound Name Substituents Molecular Weight Key Applications Synthesis Method References
4'-Amyloxy-4-biphenylcarbonitrile Biphenyl with amyloxy (-O-C5H11) and cyano (-CN) groups 265.35 g/mol Liquid crystal materials, organic intermediates Etherification of biphenyl precursors
4-Cyano-4'-pentylbiphenyl Biphenyl with pentyl (-C5H11) and cyano (-CN) groups 249.36 g/mol Liquid crystal displays, optoelectronic materials Suzuki-Miyaura coupling of boronic acids and halides
4-Cyano-4'-hydroxybiphenyl Biphenyl with hydroxyl (-OH) and cyano (-CN) groups 195.22 g/mol Intermediate for dyes, pharmaceuticals, and polymers Azo coupling or bromination followed by hydrolysis
4-(2-Phenylthiazol-4-yl)benzonitrile Thiazole ring linked to benzonitrile via acetyl group 252.31 g/mol Antifungal agent (Sortase A inhibition) Hantzsch condensation of thiobenzamide and 4-(2-bromoacetyl)benzonitrile
4-(Pyrrolidin-1-yl)benzonitrile Pyrrolidine ring at para position 172.23 g/mol Selective androgen receptor modulators (SARMs) for muscle wasting disorders Nucleophilic substitution of 4-fluorobenzonitrile with pyrrolidine
[11C]Cetrozole Triazole and methylbenzyl groups on benzonitrile 256.28 g/mol Radiopharmaceutical for PET imaging of aromatase in the brain Automated radiochemical synthesis with [11C]methylation
4-[(4-Phenyltriazol-1-yl)methyl]benzonitrile Triazole ring connected via methylene bridge 260.28 g/mol Click chemistry applications, bioconjugation Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
4-(4-Bromo-3-formyl-phenoxy)benzonitrile Bromo and formyl groups on phenoxy-linked biphenyl 318.15 g/mol Organic synthesis intermediate for pharmaceuticals Nucleophilic aromatic substitution of 4-fluorobenzonitrile with bromophenol

Key Research Findings

  • Pharmaceutical applications: Thiazole derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile) exhibit potent antifungal activity by inhibiting Sortase A, a critical enzyme in bacterial adhesion . Pyrrolidine-substituted benzonitriles act as SARMs, showing tissue-selective androgen receptor activation for treating muscle atrophy . [11C]Cetrozole demonstrates high specificity for aromatase binding in the human brain, enabling non-invasive PET imaging of estrogen synthesis .
  • Material science: Biphenyl derivatives like 4-Cyano-4'-pentylbiphenyl are key components in liquid crystal displays (LCDs) due to their stable mesophases and dielectric anisotropy .
  • Synthetic versatility :
    • 4-(2-Bromoacetyl)benzonitrile () serves as a versatile precursor for irreversible GSK-3 inhibitors, highlighting the reactivity of the bromoacetyl group in medicinal chemistry .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-(Biphenyl-4-yloxymethyl)benzonitrile?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
  • Nucleophilic substitution : Biphenyl ether formation via coupling of 4-hydroxybiphenyl with a benzonitrile derivative bearing a leaving group (e.g., bromomethyl).
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling for biphenyl core assembly, followed by functionalization of the benzonitrile group .
  • Protection/deprotection strategies : Use of methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups to stabilize intermediates during synthesis .
    Key Consideration : Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction efficiency due to steric hindrance from the biphenyl moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C-NMR : Assign peaks for biphenyl protons (δ 7.2–7.8 ppm), benzonitrile carbons (C≡N at ~115 ppm), and methylene bridges (CH₂O at δ 4.5–5.0 ppm) .
  • 19F-NMR (if fluorinated analogs are synthesized): Detects fluorine substituents introduced via late-stage functionalization .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments related to biphenyl cleavage .
  • IR Spectroscopy : C≡N stretching vibrations (~2220 cm⁻¹) validate nitrile group integrity .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Pharmacophore Development : The biphenyl-ether scaffold mimics tyrosine kinase inhibitors, enabling interactions with hydrophobic enzyme pockets .
  • Prodrug Design : The nitrile group can be hydrolyzed to carboxylic acids in vivo, enhancing bioavailability .
  • Biological Probes : Used in fluorescence-based assays to study protein-ligand binding via its rigid aromatic structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki coupling efficiency; the latter reduces side-product formation in biphenyl systems .
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates (e.g., benzonitrile derivatives) .
  • Solvent Selection : Mixed solvents (e.g., THF/H₂O) enhance solubility of polar intermediates while maintaining reaction kinetics .
    Example : A 72% yield was achieved using XPhos-Pd-G3 in THF/H₂O (3:1) at 60°C for 12 hours .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 vs. HEK293) and normalization methods .
  • Purity Analysis : HPLC-MS quantifies impurities (e.g., de-cyanated byproducts) that may skew activity results .
  • Structural Confirmation : Single-crystal X-ray diffraction ensures correct stereochemistry, as minor conformational changes alter target binding .

Q. How do substituent modifications on the biphenyl ring affect structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the 4'-position enhance binding to aromatic residues in enzymes (e.g., CYP450) but reduce solubility .
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups improve water solubility but may decrease metabolic stability .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at the 2'-position disrupt planar stacking, reducing affinity for flat binding pockets .

Data Contradiction Analysis Table

Reported Discrepancy Potential Source of Error Resolution Strategy Reference
Varying IC₅₀ values in kinase assaysDifferences in ATP concentration (1 mM vs. 10 μM)Standardize ATP levels to 100 μM across assays
Conflicting solubility dataUse of DMSO vs. aqueous buffersMeasure solubility in PBS (pH 7.4) with 0.1% Tween-80
Divergent metabolic stabilityLiver microsomes from different species (rat vs. human)Use human hepatocytes for consistency

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